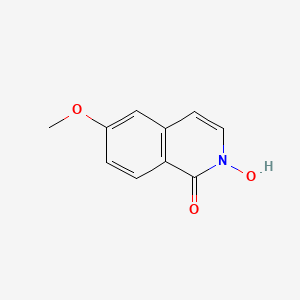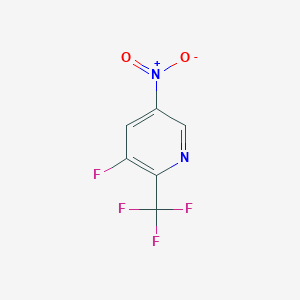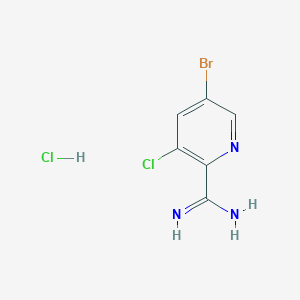
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione is a complex organic compound with the molecular formula C22H22N4O3 and a molecular weight of 390.44 g/mol This compound is characterized by the presence of an anthracene-9,10-dione core substituted with diamino groups at positions 1 and 4, and a 5-hexyl-1,3,4-oxadiazol-2-yl moiety at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione typically involves multiple steps. The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine under controlled temperatures ranging from 20°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to dihydroxyanthracene derivatives.
Substitution: The diamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .
Applications De Recherche Scientifique
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials .
Mécanisme D'action
The mechanism of action of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer activity. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions enhances its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthracene derivatives and oxadiazole-containing molecules, such as:
- 1,4-Diaminoanthraquinone
- 2,5-Diphenyl-1,3,4-oxadiazole
- 9,10-Anthracenedione derivatives .
Uniqueness
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione is unique due to the combination of its anthracene-9,10-dione core and the 5-hexyl-1,3,4-oxadiazol-2-yl moiety. This structural arrangement imparts distinct photophysical and chemical properties, making it valuable for applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
144097-92-7 |
|---|---|
Formule moléculaire |
C22H22N4O3 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H22N4O3/c1-2-3-4-5-10-16-25-26-22(29-16)14-11-15(23)17-18(19(14)24)21(28)13-9-7-6-8-12(13)20(17)27/h6-9,11H,2-5,10,23-24H2,1H3 |
Clé InChI |
CKUARVJGSVCDNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NN=C(O1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



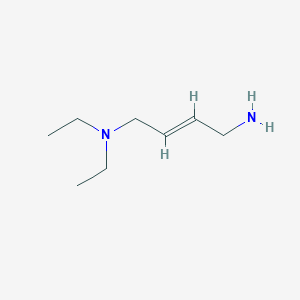


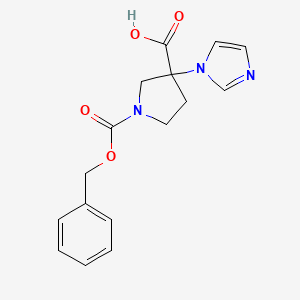

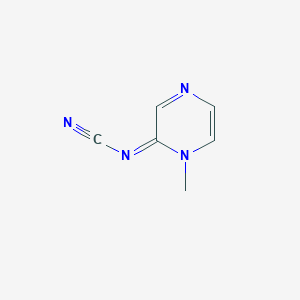
![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)
